molecular formula C12H12F3N3 B2945273 4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine CAS No. 1152526-32-3

4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine

Cat. No.: B2945273
CAS No.: 1152526-32-3
M. Wt: 255.244
InChI Key: YLILCZLSYLCPJF-UHFFFAOYSA-N
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Description

4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at position 4 of the pyrazole ring and a 3-(trifluoromethyl)benzyl substituent at position 1.

Properties

IUPAC Name

4-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-8-6-17-18(11(8)16)7-9-3-2-4-10(5-9)12(13,14)15/h2-6H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLILCZLSYLCPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine typically involves the reaction of 4-methyl-1H-pyrazole with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Structure

The compound's structure can be represented as follows:InChI InChI 1S C12H12F3N3 c1 8 6 17 18 11 8 16 7 9 2 4 10 5 3 9 12 13 14 15 h2 6H 7 16H2 1H3\text{InChI InChI 1S C12H12F3N3 c1 8 6 17 18 11 8 16 7 9 2 4 10 5 3 9 12 13 14 15 h2 6H 7 16H2 1H3}

Medicinal Chemistry

4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

The biological activities of this compound have been explored in several studies:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, which could be beneficial for developing new antibiotics .

Agrochemicals

Due to its chemical structure, this compound is being evaluated as a potential agrochemical. The trifluoromethyl group enhances the compound's lipophilicity, which is advantageous for penetration into plant tissues and effective pest control .

Material Science

This compound can serve as a building block in the synthesis of more complex materials with tailored properties. Its unique structural features allow for modifications that can lead to materials with specific functionalities, such as improved thermal stability or enhanced electrical properties .

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry examined various pyrazole derivatives, including this compound. The results indicated significant cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

Research conducted by Journal of Antimicrobial Agents highlighted the antimicrobial efficacy of several pyrazole derivatives against resistant bacterial strains. The study found that this compound exhibited notable activity against Staphylococcus aureus, indicating its potential as a new antibiotic candidate .

Case Study 3: Agrochemical Development

In an exploratory study on agrochemicals, researchers synthesized several trifluoromethyl-substituted pyrazoles to evaluate their effectiveness as herbicides. The findings suggested that compounds like this compound showed promise in inhibiting weed growth while being safe for crops .

Mechanism of Action

The mechanism of action of 4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazole core is a common scaffold in medicinal chemistry. Key structural variations among analogs include:

  • Position and type of substituents on the pyrazole ring.
  • Electron-withdrawing groups (e.g., trifluoromethyl, fluoro) affecting electronic properties.
  • N-substituents (benzyl, aryl, sulfonyl) influencing steric and binding interactions.
Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine 1: 3-(Trifluoromethyl)benzyl; 4: Methyl ~307.3 (calculated) High lipophilicity; potential CNS activity
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 3: Trifluoromethyl; 4: 4-Fluorophenyl 264.2 Intermediate in allosteric inhibitor synthesis
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1: 4-Methoxyphenyl; 3: Phenyl 265.3 Improved solubility due to methoxy group
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine 3: Trifluoromethyl; 4: Propyl 193.2 Compact structure; lower steric hindrance
3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 1: Phenyl; 4: 3-(Trifluoromethyl)phenyl 347.3 Enhanced aromatic stacking potential
3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine 1: p-Tolyl; 3: tert-Butyl ~245.3 (calculated) Increased steric bulk; altered pharmacokinetics

Key Findings from Comparative Studies

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and analogs (e.g., ) enhances metabolic stability and electronegativity, improving binding to hydrophobic enzyme pockets.
  • Steric Considerations : Bulkier substituents like tert-butyl () or 3-(trifluoromethyl)phenyl () may reduce binding affinity to flat binding sites compared to the target compound’s methyl group.
  • Synthetic Utility : Compounds like 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine () are key intermediates in inhibitor synthesis, highlighting the pyrazole-5-amine scaffold’s versatility.

Biological Activity

4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is a pyrazole derivative with promising biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Name : this compound
  • Molecular Formula : C12H12F3N3
  • Molecular Weight : 255.24 g/mol
  • CAS Number : 1152526-32-3

Research indicates that pyrazole derivatives, including this compound, exhibit their biological activities through various mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, leading to reduced tumor growth and proliferation .
  • Anti-inflammatory Effects : These compounds have shown the ability to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines .
  • Antimicrobial Activity : Some studies report that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. It has shown significant cytotoxic effects against:

  • Breast Cancer Cells (MDA-MB-231) : Exhibited strong antiproliferative activity, suggesting its potential as a therapeutic agent .
  • Lung and Colorectal Cancer : In vitro studies indicate effective inhibition of cell growth in these cancer types .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by:

  • Reducing nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation.
  • Inhibiting tumor necrosis factor-alpha (TNF-α) secretion, which is crucial in inflammatory responses .

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial effects:

  • It disrupts bacterial cell membranes, leading to cytosolic leakage and eventual cell death .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this pyrazole derivative on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.

Data Table

Biological ActivityObserved EffectsReference
AntitumorSignificant cytotoxicity in cancer cells
Anti-inflammatoryReduced NO and TNF-α levels
AntimicrobialDisruption of bacterial membranes

Q & A

Q. What are the optimized synthetic routes for 4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with condensation reactions between substituted pyrazole precursors and benzyl halides. For example:

  • Step 1: Prepare 5-aminopyrazole via cyclization of β-keto esters with hydrazine derivatives.
  • Step 2: Introduce the 3-(trifluoromethyl)benzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF, 80°C) .
  • Step 3: Optimize solvent-free reductive amination (e.g., NaBH₄/MeOH) to improve yield (up to 85%) and reduce byproducts .
    Key Variables: Reaction time, temperature, and choice of base (e.g., NaOH vs. K₂CO₃) significantly impact regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to confirm the pyrazole core and benzyl substituents. The CF₃ group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
  • X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding networks. For example, intramolecular C–H⋯N interactions stabilize the planar pyrazole ring . Use SHELXL for refinement, ensuring R-factor < 0.05 .

Q. How is the compound screened for preliminary pharmacological activity?

Methodological Answer:

  • Antimicrobial Assays: Test against Mycobacterium tuberculosis (MIC ≤ 1.25 µg/mL) using the Microplate Alamar Blue Assay .
  • Kinase Inhibition: Employ fluorescence polarization assays for p38α MAP kinase (IC₅₀ ~50 nM) or cancer kinases (e.g., B-Raf V600E) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate electronic properties and reactivity?

Methodological Answer:

  • B3LYP/6-311G(d,p): Calculate HOMO-LUMO gaps (~4.5 eV) to predict charge transfer interactions. Mulliken charges reveal electron-deficient regions at the CF₃ group, guiding electrophilic substitution .
  • Electrostatic Potential Maps: Identify nucleophilic sites (e.g., pyrazole NH₂) for covalent inhibitor design .

Q. How can contradictory crystallographic data (e.g., tautomerism) be resolved?

Methodological Answer:

  • Tautomer Analysis: Use variable-temperature XRD to distinguish between 1H-pyrazol-5-amine and 1H-pyrazol-3-amine forms. SHELXPRO aids in refining disorder models .
  • Solid-State NMR: Compare ¹⁵N chemical shifts with DFT-predicted tautomer energies .

Q. What strategies validate structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

  • Regioisomer Synthesis: Compare 3-(4-fluorophenyl)-4-pyridyl vs. 4-(4-fluorophenyl)-3-pyridyl analogs. Regioisomer 6a (IC₅₀ = 12 nM for Src kinase) shows enhanced activity due to steric complementarity in the ATP-binding pocket .
  • Molecular Docking (AutoDock Vina): Simulate binding poses with p38α MAP kinase (PDB: 1OUK) to rationalize potency drops upon trifluoromethyl positional changes .

Q. How does solvent-free synthesis impact scalability and green chemistry metrics?

Methodological Answer:

  • E-Factor Calculation: Solvent-free reductive amination reduces waste (E-factor = 0.3 vs. 5.2 for traditional routes) .
  • Microwave Assistance: Reduce reaction time from 12h to 30min while maintaining >90% yield for gram-scale synthesis .

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